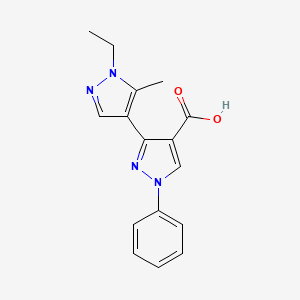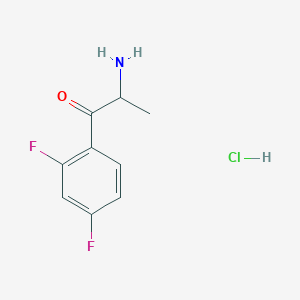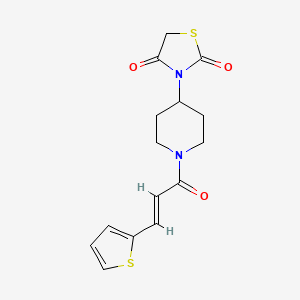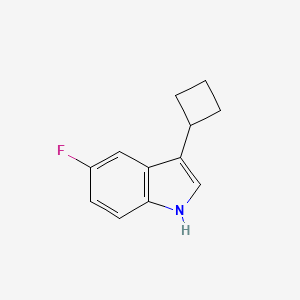![molecular formula C15H11FN2OS B2559396 3-[(3-Fluorophenyl)methylthio]-6-(2-furanyl)pyridazine CAS No. 872722-93-5](/img/structure/B2559396.png)
3-[(3-Fluorophenyl)methylthio]-6-(2-furanyl)pyridazine
Overview
Description
“3-[(3-Fluorophenyl)methylthio]-6-(2-furanyl)pyridazine” is a chemical compound . It is a promising molecule in the field of medicinal chemistry with its wide range of biological and therapeutic properties.
Molecular Structure Analysis
The molecular formula of this compound is C15H11FN2OS . The InChI string and SMILES notation provide a detailed representation of its molecular structure .Physical and Chemical Properties Analysis
The average mass of this compound is 286.326, and the mono-isotopic mass is 286.05761 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Synthesis and Structural Characterization
Synthesis and Crystal Structure Characterization : Research has been conducted on synthesizing pyridazine derivatives, including triazole pyridazine derivatives, which have shown considerable biological properties such as anti-tumor and anti-inflammatory activity. The synthesis is typically followed by structural characterization using techniques like NMR, IR, and mass spectral studies, with structures confirmed by single crystal X-ray diffraction. Density functional theory (DFT) calculations complement these experimental techniques to provide insights into the molecular structure and properties (Sallam et al., 2021).
Biological and Chemical Properties
Antioxidative Activity : Certain heterocyclic compounds, including pyridazine derivatives found in coffee volatiles produced by the Maillard reaction, have been examined for antioxidant activity. Pyrroles, furans, thiophenes, and related heterocycles show varying degrees of antioxidant potential, which is crucial for understanding their biological relevance and potential therapeutic applications (Yanagimoto et al., 2002).
Herbicidal Activities : Pyridazine derivatives have also been explored for their herbicidal activities. Studies demonstrate the synthesis of novel pyridazine compounds with significant herbicidal effectiveness against dicotyledonous plants, highlighting their potential in agricultural applications (Xu et al., 2008).
Molecular Interaction Studies
Molecular Docking Studies : The agricultural utility of pyridazine derivatives is further supported by molecular docking studies, which reveal their potential interactions with agricultural pests. For example, docking studies of specific pyridazine compounds against fungus Fusarium oxysporum provide insights into their mode of action at the molecular level (Sallam et al., 2022).
Properties
IUPAC Name |
3-[(3-fluorophenyl)methylsulfanyl]-6-(furan-2-yl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS/c16-12-4-1-3-11(9-12)10-20-15-7-6-13(17-18-15)14-5-2-8-19-14/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFLSTQJUFMIIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=NN=C(C=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-((2-(diethylamino)ethyl)thio)-1,3-dimethyl-7-(p-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2559313.png)
![N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2559315.png)
![6-chloro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2559318.png)


![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B2559323.png)



![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2559330.png)
![7-Fluoro-N-[4-methyl-2-(2,2,2-trifluoroethoxy)phenyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide](/img/structure/B2559332.png)


![N-(4-mesitylthiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2559335.png)
